4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine
Overview
Description
4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with chloromethyl, hydroxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine typically involves the chlorination of 2-hydroxy-6-(trifluoromethyl)pyridine. This process requires high temperatures and strong bases to facilitate the substitution of the hydroxy group with a chloromethyl group .
Industrial Production Methods: Industrial production of this compound often employs a vapor-phase reaction, which allows for the efficient introduction of chlorine atoms to the pyridine ring. This method is advantageous due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 4-chloromethyl-2-oxo-6-(trifluoromethyl)pyridine.
Reduction: Formation of 4-methyl-2-hydroxy-6-(trifluoromethyl)pyridine.
Substitution: Formation of 4-aminomethyl-2-hydroxy-6-(trifluoromethyl)pyridine or 4-thiomethyl-2-hydroxy-6-(trifluoromethyl)pyridine.
Scientific Research Applications
4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Hydroxy-6-(trifluoromethyl)pyridine
- 4-Chloromethyl-2-oxo-6-(trifluoromethyl)pyridine
Comparison: 4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine is unique due to the presence of both chloromethyl and hydroxy groups on the pyridine ring, which allows for a wider range of chemical modifications and applications. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications .
Biological Activity
4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative notable for its unique structural features, including a chloromethyl group at the 4-position, a hydroxyl group at the 2-position, and a trifluoromethyl group at the 6-position. These functional groups contribute to its significant biological activity, making it a compound of interest in medicinal chemistry and biochemistry.
The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through cell membranes and increasing its potential for biological activity. The hydroxyl group can participate in hydrogen bonding, which influences both solubility and reactivity. This compound interacts with various enzymes and proteins, modulating cellular processes such as signaling pathways and gene expression.
Key Mechanisms:
- Enzyme Interaction: The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. This property is crucial for understanding its mechanism of action in biological systems.
- Gene Expression Modulation: It has been shown to influence gene expression by interacting with transcription factors.
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties. These activities are attributed to its structural features and the interactions it facilitates within biological systems.
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties. For instance, studies have shown that derivatives containing trifluoromethyl groups can act against a range of pathogens by disrupting their cellular functions .
Anti-inflammatory Effects
The compound's ability to inhibit specific enzymes involved in inflammatory pathways further underscores its potential therapeutic applications. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation .
Case Studies and Research Findings
Properties
IUPAC Name |
4-(chloromethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-3-4-1-5(7(9,10)11)12-6(13)2-4/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSQLDZDMCQDEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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